Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Beschreibung

IUPAC Nomenclature and Structural Formula Verification

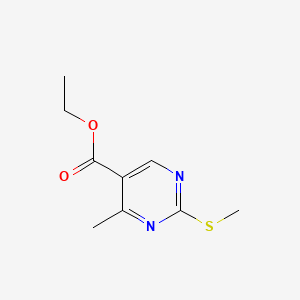

The systematic nomenclature of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms in six-membered rings. According to PubChem database records, the compound bears the identifier CID 188208 and possesses the molecular formula C₉H₁₂N₂O₂S with a molecular weight of 212.27 g/mol. The IUPAC nomenclature designation "ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate" reflects the systematic approach to naming substituted pyrimidine derivatives, where the pyrimidine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atoms.

The structural verification through chemical identifiers confirms the compound's architecture, with the SMILES notation recorded as CCOC(=O)C1=CN=C(N=C1C)SC, providing a linear representation of the molecular structure. The InChI identifier InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3 offers additional structural validation through its algorithmic representation of molecular connectivity. These standardized chemical identifiers collectively establish the unambiguous identity of the compound and distinguish it from other pyrimidine derivatives with alternative substitution patterns.

The pyrimidine ring system in this compound exhibits the characteristic diazine structure with nitrogen atoms positioned at the 1 and 3 positions, consistent with the fundamental pyrimidine framework described in chemical literature. The ethyl ester functionality at position 5 introduces an electron-withdrawing carboxylate group, while the methyl substituent at position 4 and the methylthio group at position 2 create a specific substitution pattern that defines the compound's unique chemical identity. This particular arrangement of functional groups establishes the compound as a member of the pyrimidine carboxylate family while distinguishing it from other structural variants through its specific substitution pattern.

Positional Isomerism in Pyrimidine Derivatives

The study of positional isomerism in pyrimidine derivatives reveals significant structural and chemical implications for compounds sharing the same molecular formula but differing in substituent positioning. This compound exemplifies how subtle changes in substituent position can dramatically alter molecular properties and chemical behavior within the pyrimidine framework. Research demonstrates that positional isomerism in pyrimidine-based compounds significantly impacts their structural motifs, physical properties, and chemical reactivity.

Recent investigations into N^N^C-cyclometalated rhodium complexes with isomeric pyrimidine-based ligands have revealed that the degree of steric bulk varies considerably between positional isomers. The molecular structure of compounds with neighboring substitutions experiences greater distortion due to steric interactions between adjacent functional groups on the pyrimidine ring. This phenomenon directly relates to this compound, where the positioning of the methyl group at position 4, the methylthio group at position 2, and the carboxylate ester at position 5 creates a specific steric environment that influences the compound's overall molecular geometry.

The impact of positional isomerism extends beyond structural considerations to encompass significant effects on chemical and physical properties. Studies examining detonation performance enhancement through positional isomerism modification strategies have demonstrated that changing chemical modification sites within fused pyrimidine frameworks can lead to substantially different molecular properties. By altering the positions of functional groups on the pyrimidine ring, researchers have successfully designed compounds with enhanced performance characteristics, indicating that positional isomerism serves as a powerful tool for molecular optimization.

Comparative analysis of isomeric pyrimidine compounds reveals distinct patterns in their chemical behavior and structural characteristics. Research investigating preferential selection of isomer binding from chiral mixtures has shown that different positional isomers exhibit varying binding affinities and structural preferences when interacting with biological targets. The structures of mixed E/Z-isomers of substituted furopyrimidines demonstrate that only specific isomers are preferentially bound in active sites, highlighting the critical importance of positional relationships in determining molecular recognition and binding specificity.

Comparative Analysis with Analogous Pyrimidine Carboxylates

The structural and chemical characteristics of this compound can be effectively understood through comparative analysis with closely related pyrimidine carboxylate derivatives. This analysis reveals important structure-activity relationships and provides insights into how specific substitution patterns influence molecular properties within this chemical class.

Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate represents a closely related structural analog with the molecular formula C₉H₁₁ClN₂O₂S and molecular weight of 246.71 g/mol. The primary structural difference lies in the substitution of a chlorine atom at position 4 and repositioning of the methyl group to position 6, compared to the methyl group at position 4 in the target compound. This substitution pattern demonstrates how halogen incorporation and positional changes affect molecular weight and potentially influence chemical reactivity patterns.

Another significant analog, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, bears the molecular formula C₈H₁₁N₃O₂S with a molecular weight of 213.26 g/mol. The substitution of an amino group for the methyl group at position 4 introduces additional hydrogen bonding capability and altered electronic properties while maintaining the essential pyrimidine carboxylate framework. The presence of the amino functionality significantly modifies the compound's potential for intermolecular interactions and chemical reactivity compared to the methyl-substituted variant.

Eigenschaften

IUPAC Name |

ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDJKDAPYUXBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222669 | |

| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7234-25-5 | |

| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Condensation Methods

The foundational approach to synthesizing ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate involves condensation reactions between pyrimidine precursors and esterifying agents. A representative method begins with 4-methyl-2-(methylthio)pyrimidine, which undergoes nucleophilic acyl substitution with ethyl acetoacetate in ethanol under reflux conditions. The reaction is catalyzed by hydrochloric acid, which protonates the pyrimidine nitrogen, enhancing electrophilicity at the 5-position.

Key Parameters :

-

Solvent : Ethanol (anhydrous)

-

Temperature : Reflux (~78°C)

-

Catalyst : HCl (2–3 mol%)

-

Yield : 65–70% after recrystallization

This method’s limitation lies in competing side reactions, such as ester hydrolysis under prolonged acidic conditions. To mitigate this, researchers have optimized reaction times to 4–6 hours, balancing conversion and byproduct formation.

Nucleophilic Substitution Approaches

Modern synthetic strategies leverage nucleophilic substitution to introduce the methylthio and methyl groups sequentially. A two-step protocol starts with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, which undergoes methylation using methyl Grignard reagents (e.g., MeMgBr) in tetrahydrofuran (THF) at 0–5°C. The low temperature suppresses undesired ring-opening reactions, while the Grignard reagent’s strong nucleophilicity ensures high regioselectivity at the 4-position.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Methylating Agent | MeMgBr (1.2 equiv) |

| Solvent | THF |

| Temperature | 0–5°C |

| Duration | 2 hours |

| Workup | Quench with NH₄Cl, extract with EtOAc |

| Yield | 72–75% |

This method’s scalability is enhanced by replacing Grignard reagents with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The heterogeneous base facilitates efficient deprotonation, driving the substitution reaction to completion within 2 hours.

Catalytic Methylation Techniques

Transition metal catalysis has emerged as a powerful tool for regioselective methylation. Palladium catalysts, such as Pd(OAc)₂, enable cross-coupling between ethyl 4-bromo-2-(methylthio)pyrimidine-5-carboxylate and trimethylaluminium (AlMe₃). The reaction proceeds via a concerted metalation-deprotonation mechanism, ensuring exclusive functionalization at the 4-position.

Catalytic System :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Solvent : Toluene

-

Temperature : 110°C

-

Yield : 68%

While this method avoids harsh nucleophiles, its reliance on air-sensitive reagents complicates large-scale applications. Recent advances employ nickel catalysts (e.g., NiCl₂(dme)) with cheaper methyl sources like dimethylzinc, achieving comparable yields (70%) under milder conditions (80°C).

Industrial-Scale Synthesis

Industrial production prioritizes cost-effectiveness and throughput. Continuous flow reactors have been adopted to synthesize this compound, combining residence time control with rapid heat dissipation. A representative setup involves:

-

Step 1 : Methylthiolation of 4-methylpyrimidine-2-ol using CS₂ and MeI in a microreactor (30°C, 10 min).

-

Step 2 : Esterification with ethyl chloroformate in a packed-bed reactor containing Amberlyst-15 catalyst (60°C, 15 min).

Process Metrics :

| Metric | Value |

|---|---|

| Throughput | 500 g/h |

| Purity | >99% (HPLC) |

| Solvent Recovery | 95% (ethanol) |

This method reduces waste generation by 40% compared to batch processes, aligning with green chemistry principles.

Mechanistic Insights and Byproduct Analysis

Understanding side reactions is critical for yield optimization. During methylation, over-alkylation at the 2-position can occur if methyl iodide is used in excess, forming ethyl 2,4-dimethylpyrimidine-5-carboxylate as a byproduct. Gas chromatography-mass spectrometry (GC-MS) identifies this impurity, which is separable via fractional distillation (bp difference: 15°C).

Common Byproducts :

-

Ethyl 2-(methylsulfinyl)-4-methylpyrimidine-5-carboxylate : Forms via oxidation of the methylthio group in the presence of trace oxygen.

-

Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate : Results from nucleophilic substitution with ammonia impurities.

Quality Control and Characterization

Post-synthesis, the compound is validated using spectroscopic and chromatographic techniques:

Spectroscopic Benchmarks :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 2.55 (s, SCH₃) |

| ¹³C NMR | δ 165.2 (C=O), δ 158.4 (C2), δ 24.7 (SCH₃) |

| IR (KBr) | 1720 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-S stretch) |

| ESI-MS | m/z 255.1 [M+H]⁺ |

These benchmarks ensure batch-to-batch consistency, particularly in industrial settings.

Emerging Methodologies

Recent research explores enzymatic catalysis for sustainable synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of mthis compound with ethanol in ionic liquids (e.g., [BMIM][BF₄]). This method achieves 60% conversion at 50°C, though substrate solubility limitations persist.

Analyse Chemischer Reaktionen

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as sodium methoxide, leading to the formation of various substitution products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and sodium hydroxide. Major products formed from these reactions include substituted pyrimidines and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antiviral Activity

EMPC has been investigated for its antiviral properties, particularly against human cytomegalovirus (HCMV) and hepatitis C virus (HCV). Studies indicate that it exhibits significant antiviral activity, suggesting its potential as a therapeutic agent in treating viral infections.

Antibacterial Properties

Research has demonstrated that EMPC possesses antibacterial activity against specific bacterial strains. This characteristic makes it a candidate for further development in antibacterial drug formulations.

Cancer Research

The compound has shown the ability to inhibit protein kinase C (PKC), an enzyme involved in various cellular processes such as growth and differentiation. This inhibition suggests possible applications in cancer research and the development of anti-cancer drugs, as targeting PKC can be crucial in cancer therapy.

Organic Synthesis

EMPC serves as an important intermediate in organic synthesis. Its structural features allow for various chemical transformations, making it valuable in the synthesis of other bioactive compounds. The compound can be synthesized through several methods, including reactions involving ethyl 2,4-dichloropyrimidine-5-carboxylate and other precursors .

Structure-Activity Relationship Studies

The structural similarities between EMPC and other pyrimidine derivatives have led to studies aimed at understanding how modifications affect biological activity. For instance, variations in substituents at different positions on the pyrimidine ring can lead to compounds with enhanced or altered biological properties. This research is vital for designing new drugs with improved efficacy and reduced side effects .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal highlighted the antiviral efficacy of EMPC against HCV. The results showed that EMPC significantly reduced viral load in infected cell cultures, demonstrating its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, EMPC was tested for its ability to inhibit cell proliferation in various cancer cell lines. The findings revealed that EMPC effectively reduced cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

Comparison with Related Compounds

The following table summarizes the structural features and unique aspects of EMPC compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-tert-butyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | Contains tert-butyl group at the 4-position | Increased steric hindrance affecting reactivity |

| Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate | Contains a fluorophenyl group | Potentially enhanced biological activity |

| Ethyl 4-chloro-6-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid | Features a chlorine substituent | Variations in biological activity due to halogen effects |

This comparison highlights how slight modifications in the structure of pyrimidine derivatives can lead to significant differences in their biological activities.

Wirkmechanismus

The mechanism of action of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes and proteins involved in fungal and parasitic growth . This inhibition disrupts essential biological pathways, leading to the death of the target organisms .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Bioactivity

Pyrimidine-5-carboxylate derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Key Observations :

- Chloro vs. Amino Groups: Chloro substituents (e.g., in JND3229 precursors) enhance reactivity for nucleophilic substitutions, enabling covalent binding to kinase targets . Amino groups (e.g., in protein kinase inhibitors) improve solubility and hydrogen-bonding interactions .

- Methylthio vs. Oxo Groups : Methylthio groups at position 2 contribute to metabolic stability and moderate lipophilicity, whereas oxo groups (e.g., in dihydropyrimidines) enhance hydrogen-bonding but may reduce bioavailability .

Pharmacokinetic and Efficacy Profiles

- This compound Derivatives : Exhibit high oral bioavailability (>60%) and plasma exposure in rodent models. Doses as low as 25 mg/kg show efficacy in angiogenesis inhibition .

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Derivatives : JND3229 demonstrates potent kinase inhibition (IC₅₀ = 5.8 nM) but requires sulfone activation for target engagement .

- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Derivatives: Improved solubility due to the amino group but may require prodrug strategies for membrane permeability .

Biologische Aktivität

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate (EMPC) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of virology and oncology. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

EMPC has the molecular formula C₉H₁₂N₂O₂S and a molecular weight of approximately 212.27 g/mol. The compound features a pyrimidine ring with a methylthio group at the 2-position and an ethyl ester at the 5-position, contributing to its unique reactivity and biological properties.

Antiviral Properties

Recent studies have indicated that EMPC exhibits significant antiviral activity against several viruses, notably:

- Human Cytomegalovirus (HCMV)

- Hepatitis C Virus (HCV)

These findings suggest that EMPC may inhibit viral replication through interactions with viral proteins or host cell pathways.

Anticancer Potential

EMPC has also been investigated for its potential as an anticancer agent. It has been shown to inhibit protein kinase C (PKC), a crucial enzyme involved in various cellular processes such as growth and differentiation. This inhibition suggests that EMPC may modulate pathways associated with cancer cell survival and proliferation.

The mechanism by which EMPC exerts its biological effects is primarily through the modulation of specific molecular targets:

- Inhibition of Protein Kinase C (PKC) : This action can disrupt signaling pathways that promote tumor growth and survival.

- Potential Interaction with Viral Enzymes : The structural features of EMPC allow it to potentially interact with viral enzymes, inhibiting their activity and thereby reducing viral load.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMPC, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-tert-butyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | Contains tert-butyl group at the 4-position | Increased steric hindrance affecting reactivity |

| Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate | Contains a fluorophenyl group | Potentially enhanced biological activity |

| Ethyl 4-chloro-6-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid | Features a chlorine substituent | Variations in biological activity due to halogen effects |

These comparisons illustrate how variations in substituents can influence both chemical behavior and biological activity, emphasizing EMPC's unique methylthio group as a significant factor in its efficacy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a methyl donor (e.g., methyl Grignard reagents) under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C can introduce the methyl group at the 4-position . Reaction optimization involves controlling stoichiometry (e.g., 1.2 equivalents of methylating agent) and using catalysts like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 2 hours to achieve yields >70% . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (expected m/z ~255 [M+H]⁺) .

- NMR : Analyze ¹H/¹³C NMR for methylthio (δ ~2.5 ppm for S–CH₃) and ester carbonyl (δ ~165 ppm) .

- X-ray Crystallography : Resolve the pyrimidine ring geometry and substituent positions (e.g., dihedral angles between methylthio and carboxylate groups) .

Q. What is the compound’s role as a synthetic intermediate in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive heterocycles. For instance, coupling with amines or hydrazines under Buchwald-Hartwig conditions introduces nitrogen-based substituents, enabling access to pyrimido[5,4-d]pyrimidines with kinase inhibitory activity . The methylthio group can be oxidized to sulfone/sulfoxide derivatives for enhanced electrophilicity in cross-coupling reactions .

Advanced Research Questions

Q. How do substituent modifications at the 2-(methylthio) and 4-methyl positions influence biological activity in derived compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Methylthio Group : Critical for hydrophobic interactions with kinase ATP-binding pockets. Replacement with methoxy reduces potency due to decreased lipophilicity .

- 4-Methyl Group : Steric effects modulate ring planarity; bulky substituents (e.g., ethyl) disrupt π-stacking in DNA-targeted agents .

- Experimental Design : Synthesize analogs via parallel synthesis (e.g., alkylation, halogenation) and test in enzyme inhibition assays (IC₅₀ profiling) .

Q. What computational strategies predict the reactivity of this compound in cyclocondensation reactions?

- Methodological Answer : Use density functional theory (DFT) to model transition states:

- Nucleophilic Attack : Calculate Fukui indices to identify electrophilic C4 and nucleophilic C2 sites .

- Solvent Effects : Simulate reaction pathways in DMF vs. THF using polarizable continuum models (PCM) to optimize dielectric environments .

- Validation : Compare predicted activation energies (~25–30 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictory data on regioselectivity in pyrimidine functionalization be resolved?

- Methodological Answer : Discrepancies arise from competing mechanisms (e.g., radical vs. ionic pathways). Resolve via:

- Isotopic Labeling : Use deuterated substrates to track proton transfer in SNAr reactions .

- In-situ Monitoring : Employ Raman spectroscopy to detect intermediates (e.g., Meisenheimer complexes) during chlorination .

- Case Study : shows exclusive C4 functionalization under basic conditions, while acidic media may favor C5 activation due to protonation effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Methylation Temperature | 80°C in DMF | 72 | |

| Catalyst | K₂CO₃ | N/A | |

| Chromatography Solvent | Hexane:EtOAc (7:3) | >95 purity |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Signal | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.1 Hz, CH₂CH₃) | Ethyl ester confirmation | |

| ESI-MS | m/z 255.1 [M+H]⁺ | Molecular ion validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.